
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile) is an organic compound with a molecular formula of C9H7NO2. It is a colorless, crystalline solid and is soluble in polar organic solvents such as methanol and ethanol. 4-Methoxyphenyl-2-oxo-2,5-dihydro-3-furancarbonitrile has a variety of applications in scientific research and is used in the synthesis of other compounds, including pharmaceuticals.
Scientific Research Applications
Nitric Oxide Donation and Biological Evaluation
Research demonstrates that certain furancarbonitrile derivatives, such as 4-Phenyl-3-furoxancarbonitrile, can release nitric oxide in the presence of thiol cofactors, showing potential for various biological applications. These compounds have been evaluated for their ability to activate rat lung soluble guanylate cyclase, exhibit vasodilatory activity, and inhibit platelet aggregation, highlighting their potential in cardiovascular research and therapeutic applications (Medana et al., 1994).
Photochemical Synthesis of Heterocycles
Another application is in the field of photochemistry, where derivatives of 4-(4-Methoxyphenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile are used in the synthesis of various heterocycles. The photolysis of certain anilines in the presence of furan has been explored for the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing a method for synthesizing complex organic compounds with potential applications in material science and organic electronics (Guizzardi et al., 2000).
Corrosion Inhibition
Furancarbonitrile derivatives have also been studied for their corrosion inhibition properties. For example, 2-aminobenzene-1,3-dicarbonitriles have shown effectiveness in inhibiting corrosion on mild steel in hydrochloric acid environments. These findings have implications for the development of new corrosion inhibitors for industrial applications, contributing to material longevity and durability (Verma et al., 2015).
Organic Synthesis and Molecular Structure
The compound has been involved in studies related to organic synthesis and crystal structure analysis. For instance, the unintentional synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile during attempts to synthesize related compounds has contributed to the understanding of molecular interactions and structural properties in the crystalline state, offering insights for the design of materials with specific physical characteristics (Lian et al., 2011).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-oxo-2H-furan-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKJRWGDDCCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)
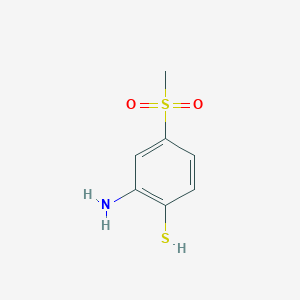

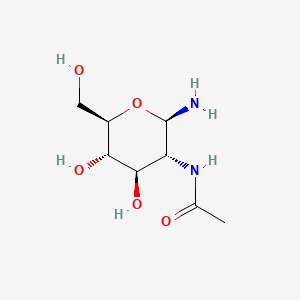
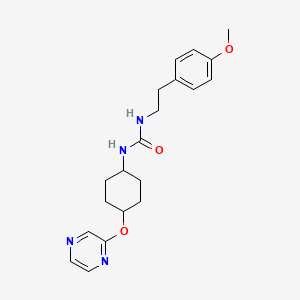

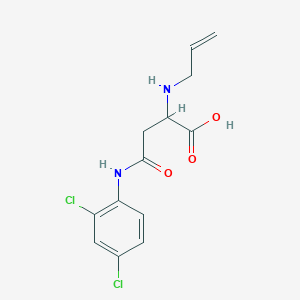
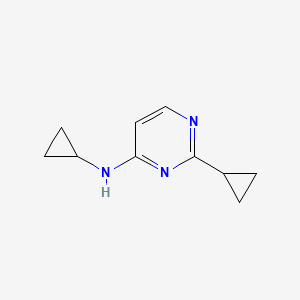
![2,7-Dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)
